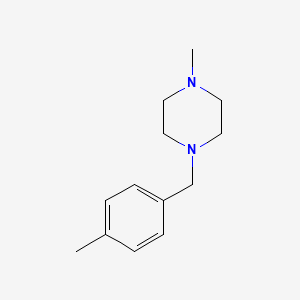

1-methyl-4-(4-methylbenzyl)piperazine

Description

Evolution and Significance of Piperazine (B1678402) Scaffold in Chemical Synthesis

The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a cornerstone in the development of numerous biologically active compounds. nih.govchemicalbook.com Its presence in various approved drugs highlights its importance as a pharmacophore. The two nitrogen atoms within the piperazine ring offer unique properties, including the ability to form salts and act as hydrogen bond acceptors, which can enhance the solubility and bioavailability of a molecule. chemicalbook.com

The synthesis of piperazine and its derivatives has been a subject of extensive research, with various methods developed to functionalize the nitrogen atoms. chemicalbook.comprepchem.com N-methylpiperazine, a key precursor for many complex piperazine derivatives, is synthesized industrially through several established routes. wikipedia.orgatamanchemicals.com The ability to selectively substitute at one or both nitrogen atoms allows for the creation of a diverse library of compounds with tailored properties. orgsyn.org

Structural Context of 1-methyl-4-(4-methylbenzyl)piperazine within Benzylpiperazine Derivatives

This compound belongs to the class of benzylpiperazine derivatives. This class of compounds is characterized by a benzyl (B1604629) group attached to one of the nitrogen atoms of the piperazine ring. The specific compound features a methyl group on one nitrogen and a 4-methylbenzyl group on the other.

A closely related and more extensively studied isomer is 1-benzyl-4-methylpiperazine (B130345) (MBZP). wikipedia.orgnih.gov In MBZP, the methyl group is at the N4 position, and the unsubstituted benzyl group is at the N1 position. wikipedia.orgnih.gov The structural difference in this compound is the presence of a methyl group on the benzyl ring at the para position. This substitution can influence the electronic and steric properties of the molecule, potentially altering its interaction with biological targets compared to MBZP.

Another related compound is 1-(4-Methylbenzyl)piperazine, which lacks the N-methyl group of the target compound. nih.gov The addition of the methyl group at the N1 position in this compound would be expected to increase its basicity and lipophilicity compared to its unmethylated counterpart.

Table 1: Comparison of this compound with Related Compounds

| Compound Name | Structure | Key Differences from this compound |

| This compound | CH₃-N(CH₂CH₂)₂N-CH₂-C₆H₄-CH₃ | Target Compound |

| 1-Benzyl-4-methylpiperazine (MBZP) | C₆H₅-CH₂-N(CH₂CH₂)₂N-CH₃ | Isomeric; lacks the methyl group on the benzyl ring. wikipedia.orgnih.gov |

| 1-(4-Methylbenzyl)piperazine | H-N(CH₂CH₂)₂N-CH₂-C₆H₄-CH₃ | Lacks the N1-methyl group. nih.gov |

| Benzylpiperazine (BZP) | C₆H₅-CH₂-N(CH₂CH₂)₂N-H | Lacks both the N1-methyl and the benzyl-methyl groups. researchgate.neteuropa.eu |

Contemporary Research Landscape of Arylalkylpiperazines

Arylalkylpiperazines, a broad class that includes benzylpiperazines, are a focal point of contemporary research, particularly in the pursuit of new therapeutic agents. The versatility of the arylalkylpiperazine scaffold allows for systematic modifications to explore structure-activity relationships.

Research in this area has led to the discovery of compounds with a range of pharmacological activities. For instance, many benzylpiperazine derivatives have been investigated for their effects on the central nervous system. researchgate.netnih.gov The parent compound, benzylpiperazine (BZP), is known to have stimulant properties. researchgate.neteuropa.eu

The introduction of different substituents on both the aryl ring and the piperazine nitrogen atoms can modulate the activity and selectivity of these compounds for various receptors and transporters in the body. This has made arylalkylpiperazines a valuable template in drug discovery programs targeting a wide range of diseases.

Table 2: Physicochemical Properties of 1-benzyl-4-methylpiperazine (MBZP) (Isomer of the target compound)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | wikipedia.orgnih.gov |

| Molar Mass | 190.29 g/mol | wikipedia.orgnih.gov |

| CAS Number | 62226-74-8 | nih.govscbt.comlookchem.com |

| Appearance | Reported as a research chemical. | wikipedia.org |

| Solubility of Hydrochloride Salt | Soluble in water, alcohol, DMSO. | caymanchem.comsyntharise.com |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[(4-methylphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-3-5-13(6-4-12)11-15-9-7-14(2)8-10-15/h3-6H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDPDUAEOGGTQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 4 4 Methylbenzyl Piperazine

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. While specific experimental ¹H and ¹³C NMR data for 1-methyl-4-(4-methylbenzyl)piperazine are not widely published, a detailed analysis can be inferred from the spectra of its isomer, 1-benzyl-4-methylpiperazine (B130345), and related piperazine (B1678402) derivatives. nih.govmuni.cz

The ¹H NMR spectrum is expected to show distinct signals for the protons of the 4-methylbenzyl group and the N-methylpiperazine moiety. The aromatic protons on the para-substituted ring would likely appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm). The benzylic protons (Ar-CH₂-N) would present as a singlet, while the methyl group on the benzyl (B1604629) ring would also be a singlet. The protons of the piperazine ring would likely appear as two multiplets, and the N-methyl protons as a singlet.

The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, distinct signals are expected for the aromatic carbons, the benzylic carbon, the piperazine carbons, and the two methyl carbons. The symmetry of the para-substituted benzyl group would result in fewer aromatic signals than for an unsubstituted benzyl group. A ¹³C NMR spectrum for the isomeric 1-benzyl-4-methylpiperazine is available and provides a reference for the expected chemical shifts. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Data is predictive and based on analysis of similar structures)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to CH₂) | 7.1-7.3 | d |

| Aromatic (meta to CH₂) | 7.0-7.2 | d |

| Benzylic (Ar-CH₂) | ~3.5 | s |

| Piperazine (CH₂) | 2.3-2.6 | m |

| N-Methyl (N-CH₃) | ~2.3 | s |

| Benzyl-Methyl (Ar-CH₃) | ~2.3 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Data is predictive and based on analysis of similar structures)

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (quaternary, C-CH₂) | ~135 |

| Aromatic (quaternary, C-CH₃) | ~136 |

| Aromatic (CH) | 128-130 |

| Benzylic (Ar-CH₂) | ~62 |

| Piperazine (CH₂) | 50-55 |

| N-Methyl (N-CH₃) | ~46 |

| Benzyl-Methyl (Ar-CH₃) | ~21 |

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra are characterized by absorption bands corresponding to specific bond vibrations (stretching, bending, etc.).

The IR spectrum of this compound is expected to exhibit characteristic peaks for C-H stretching of the aromatic and aliphatic groups, C-N stretching of the piperazine ring, and various bending vibrations. The presence of the para-substituted benzyl group would be indicated by specific out-of-plane C-H bending bands in the fingerprint region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data, especially for the C-C stretching modes of the aromatic ring and the C-C bonds of the piperazine ring.

Table 3: Predicted IR and Raman Vibrational Modes for this compound (Data is predictive and based on analysis of similar structures)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H Stretch | 2800-3000 | IR, Raman |

| C=C Aromatic Stretch | 1450-1600 | IR, Raman |

| C-N Stretch | 1000-1250 | IR |

| C-H Bend (out-of-plane) | 800-850 (para-disubstituted) | IR |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in the molecule.

Table 4: Predicted UV-Visible Absorption Data for this compound (Data is predictive and based on analysis of similar structures)

| Electronic Transition | Predicted λmax (nm) |

| π → π* (aromatic) | ~260-270 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation.

The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (190.29 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern is expected to be dominated by cleavage at the benzylic position and within the piperazine ring. A prominent peak would likely be observed at m/z 105, corresponding to the 4-methylbenzyl cation ([CH₃C₆H₄CH₂]⁺). Another significant fragment would be the N-methylpiperazine radical cation at m/z 100 or related fragments. The fragmentation of its isomer, 1-benzyl-4-methylpiperazine, shows a base peak at m/z 91, corresponding to the tropylium (B1234903) ion, and other significant fragments. nih.goveuropa.eu

Table 5: Predicted Key Mass Spectrometry Fragments for this compound (Data is predictive and based on analysis of similar structures)

| m/z | Proposed Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 105 | [CH₃C₆H₄CH₂]⁺ (4-methylbenzyl cation) |

| 100 | [C₅H₁₂N₂]⁺ (N-methylpiperazine radical cation) |

| 57 | [C₃H₇N]⁺ (Piperazine ring fragment) |

X-ray Crystallography for Solid-State Structural Conformation and Crystal Packing

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would reveal the precise bond lengths, bond angles, and torsional angles of this compound. It would also elucidate the conformation of the piperazine ring, which typically adopts a chair conformation.

While a crystal structure for this compound itself is not publicly available, the crystal structure of a related compound, 1-benzyl-1-methyl-piperazine-1,4-diium dichloride monohydrate, has been reported. muni.cz This structure confirms the chair conformation of the piperazine ring in the solid state. It is highly probable that this compound would also adopt a similar low-energy chair conformation. The analysis of the crystal packing would reveal the intermolecular interactions, such as van der Waals forces and any potential weak hydrogen bonds, that govern the solid-state assembly of the molecules.

Computational Chemistry and Theoretical Investigations of 1 Methyl 4 4 Methylbenzyl Piperazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and predict the molecular geometry of chemical compounds. bohrium.comnih.gov For piperazine (B1678402) derivatives, DFT calculations, often using the B3LYP method with a basis set like 6-311++G(d,p), are employed to determine the optimized molecular structure. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Studies on related piperazine compounds confirm that the piperazine ring typically adopts a stable chair conformation. muni.cz In the case of 1-methyl-4-(4-methylbenzyl)piperazine, the bulkier 4-methylbenzyl group is expected to occupy an equatorial position to minimize steric hindrance, a common finding in substituted cyclohexane (B81311) and heterocyclohexane rings. muni.cz DFT calculations can precisely model this, yielding the lowest energy structure. bohrium.com The analysis of structural parameters helps in understanding the molecule's stability and steric properties.

Table 1: Representative Optimized Geometrical Parameters of a Piperazine Derivative Core Structure Calculated by DFT Note: This table presents illustrative data based on typical findings for piperazine derivatives, as specific experimental or calculated values for this compound are not readily available in the cited literature.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-N (piperazine ring) | ~1.46 |

| C-C (piperazine ring) | ~1.53 | |

| N-C (benzyl) | ~1.47 | |

| N-C (methyl) | ~1.45 | |

| **Bond Angles (°) ** | C-N-C (piperazine ring) | ~109.5 |

| N-C-C (piperazine ring) | ~110.0 | |

| C-N-C (exocyclic) | ~112.0 | |

| Dihedral Angles (°) | C-N-C-C (piperazine ring) | ~ ±55 (Chair form) |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its most stable three-dimensional arrangements. This is achieved by mapping the potential energy surface (PES) as a function of the rotation around key single bonds. researchgate.net For this compound, the key degrees of freedom include the rotation of the 4-methylbenzyl group relative to the piperazine ring and the puckering of the piperazine ring itself.

Computational studies on similar molecules show that the piperazine skeleton strongly prefers a stable chair conformation. muni.cz The PES mapping for this compound would likely reveal several local energy minima corresponding to different rotational isomers (rotamers) of the benzyl (B1604629) group. DFT calculations can determine the relative energies of these conformers, identifying the global minimum energy structure. researchgate.net This analysis is vital for understanding how the molecule might interact with biological targets, as different conformations can present distinct pharmacophoric features.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the chemical reactivity of a molecule. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org In studies of various piperazine derivatives, the charge density of the HOMO is often localized on the piperazine ring and the attached aromatic system, while the LUMO is similarly distributed. bohrium.commalayajournal.org This charge transfer character is important for understanding potential interactions. muni.cz

Table 2: Representative Frontier Molecular Orbital Properties for a Piperazine Derivative Note: This table provides illustrative values based on DFT calculations for related heterocyclic compounds. Specific values for this compound would require dedicated computation.

| Parameter | Energy (eV) |

| HOMO Energy | ~ -5.3 |

| LUMO Energy | ~ -1.3 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and to identify sites for intermolecular interactions. chemrxiv.orgbhu.ac.in The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), blue indicates positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential. bhu.ac.inresearchgate.net

For this compound, the MEP map would be expected to show the most negative potential localized around the two nitrogen atoms of the piperazine ring due to their lone pairs of electrons. muni.cz These sites represent the most likely points for hydrogen bonding or interaction with electrophiles. muni.cz Conversely, positive potential regions would be found around the hydrogen atoms, particularly those on the methyl and benzyl groups, identifying them as potential sites for nucleophilic interaction. chemrxiv.org MEP analysis is invaluable for predicting how a molecule will orient itself when approaching a receptor or another molecule. chemrxiv.org

Non-Linear Optical (NLO) Property Prediction and Evaluation

Non-linear optical (NLO) materials are of interest for their applications in photonics and optoelectronics. Computational methods can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. mdpi.com DFT calculations are frequently used to compute these properties. researchgate.net

Theoretical studies on related piperazinium salts have shown that these molecules can exhibit significant NLO properties. muni.cz The calculated first hyperpolarizability is often compared to that of a standard NLO material like urea. For instance, studies on 1-alkyl-1-methylpiperazine-1,4-diium salts have reported calculated first hyperpolarizabilities that are many times greater than that of urea, indicating a strong NLO response. muni.cz The presence of charge transfer characteristics within the molecule, often analyzed via HOMO-LUMO studies, is a key contributor to high hyperpolarizability values. muni.cz

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Piperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comijournalse.org These models are widely used in drug discovery to predict the efficacy of new compounds and to guide the design of more potent molecules. nih.gov

Numerous QSAR studies have been performed on various classes of piperazine derivatives. mdpi.comnih.govnih.gov For example, a study on piperazine and keto piperazine derivatives as renin inhibitors developed a robust QSAR model with a high correlation coefficient (R²) of 0.846. openpharmaceuticalsciencesjournal.comresearchgate.netscispace.com This model indicated that constitutional descriptors such as the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) were crucial for inhibitory activity. openpharmaceuticalsciencesjournal.comscispace.com Another study on piperazine derivatives as mTORC1 inhibitors found that descriptors like the LUMO energy, molar refractivity, and aqueous solubility were significantly correlated with biological activity. mdpi.com These models provide critical insights into the structural requirements for a desired biological effect or property within the piperazine chemical class. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, including conformational changes and interactions with the surrounding environment, such as solvent molecules. mdpi.com MD simulations can provide a detailed picture of a molecule's flexibility and how it interacts with water or other solvents on a molecular scale. nih.gov

For piperazine-containing molecules, MD simulations have been used to investigate mechanisms of absorption, binding to biological targets, and conformational stability. nih.govresearchgate.net A simulation of this compound in an aqueous environment would reveal the stability of the piperazine ring's chair conformation and the rotational dynamics of the benzyl and methyl substituents. mdpi.com Furthermore, MD simulations can elucidate the nature of solvent interactions, such as the formation and lifetime of hydrogen bonds between the piperazine nitrogens and surrounding water molecules. These simulations are essential for understanding the molecule's behavior in a physiological context and for calculating properties like the free energy of solvation. nih.gov

Reaction Chemistry and Chemical Transformations of 1 Methyl 4 4 Methylbenzyl Piperazine

Reactions at the Piperazine (B1678402) Nitrogen Atoms (e.g., Acylation, Sulfonylation, Quaternization)

The nitrogen atoms of the piperazine ring are nucleophilic and represent the primary sites for reactions such as acylation, sulfonylation, and quaternization. The tertiary amine at position 1 (N1), bearing a methyl group, is generally less reactive than the tertiary amine at position 4 (N4), which is attached to the 4-methylbenzyl group, due to steric hindrance. However, both nitrogens can undergo these reactions under appropriate conditions.

Acylation: The reaction of 1-methyl-4-(4-methylbenzyl)piperazine with acylating agents like acyl chlorides or anhydrides leads to the formation of amides. This reaction typically occurs at the less sterically hindered nitrogen atom. The acylation of piperazines is a well-established method for introducing a wide range of functional groups. For instance, N-acylated piperazines exhibit complex conformational behavior due to the restricted rotation of the newly formed amide bond. nih.gov

Sulfonylation: Similar to acylation, sulfonylation involves the reaction of the piperazine nitrogen with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. This results in the formation of a sulfonamide. The synthesis of sulfonamide derivatives of piperazine compounds is a common strategy in medicinal chemistry. For example, novel sulfonamide derivatives of trimetazidine, which also contains a substituted benzylpiperazine core, have been synthesized by reacting the parent molecule with various sulfonyl chlorides in dichloromethane (B109758) with triethylamine (B128534). mdpi.com

Quaternization: The nitrogen atoms of the piperazine ring can be alkylated by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom. The reaction of N-methylpiperazine with alkyl halides is a known method for the synthesis of N-alkylpiperazines, though it can sometimes lead to a mixture of mono- and di-alkylated products. google.com The quaternization of this compound would likely occur at the N4 position, given the presence of the benzyl (B1604629) group which can be a leaving group under certain conditions, or at the N1 position, leading to a dimethylated quaternary salt.

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl) | N-acyl-1-methyl-4-(4-methylbenzyl)piperazine | Inert solvent, presence of a base |

| Sulfonylation | Sulfonyl chloride (R-SO2Cl) | N-sulfonyl-1-methyl-4-(4-methylbenzyl)piperazine | Inert solvent (e.g., dichloromethane), base (e.g., triethylamine) |

| Quaternization | Alkyl halide (R-X) | 1-methyl-1-alkyl-4-(4-methylbenzyl)piperazinium halide | Solvent, with or without base |

Reactions Involving the Benzyl and Methylphenyl Moieties (e.g., Aromatic Substitutions, Oxidation)

The benzyl and methylphenyl groups of this compound are also susceptible to chemical modification, primarily through electrophilic aromatic substitution and oxidation reactions.

Aromatic Substitutions: The benzene (B151609) ring of the 4-methylbenzyl group can undergo electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group. msu.edulibretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration of 1-methyl-4-(4-nitrobenzyl)piperazine (B1298130) has been achieved using a mixture of nitric and sulfuric acid. chemicalbook.com

Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) or chromic acid. youtube.com The benzylic methylene (B1212753) bridge is also a potential site for oxidation. For example, the oxidation of 4-methylbenzyl alcohol to 4-methylbenzaldehyde (B123495) can be achieved using a Pd(OAc)2/Et3N catalytic system. sciforum.net This suggests that the benzylic position of this compound could be similarly oxidized.

| Reaction Type | Reagent | Potential Product | Reaction Site |

|---|---|---|---|

| Nitration | HNO3/H2SO4 | 1-methyl-4-(4-methyl-2-nitrobenzyl)piperazine | Aromatic ring (ortho to methyl) |

| Bromination | Br2/FeBr3 | 1-methyl-4-(2-bromo-4-methylbenzyl)piperazine | Aromatic ring (ortho to methyl) |

| Oxidation | KMnO4 | 4-((4-(1-methylpiperazin-1-yl))methyl)benzoic acid | Methyl group on the phenyl ring |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The chemical reactivity of this compound allows for the synthesis of a wide array of derivatives, which is crucial for structure-activity relationship (SAR) studies. SAR studies aim to understand how modifications to a chemical structure affect its biological activity. nih.gov

Derivatization strategies for this compound can be broadly categorized based on the part of the molecule being modified:

Modification of the Piperazine Ring: As discussed in section 5.1, the nitrogen atoms can be functionalized with various acyl, sulfonyl, and alkyl groups. This allows for the introduction of different functionalities to probe the importance of the basicity and steric bulk at these positions for biological activity. nih.govacs.orgresearchgate.net

Modification of the Benzyl Moiety: The aromatic ring of the benzyl group can be substituted with various electron-donating or electron-withdrawing groups to investigate the electronic requirements for activity. The length and nature of the linker between the piperazine ring and the phenyl group can also be altered.

Modification of the Methylphenyl Moiety: The position and nature of the substituent on the phenyl ring can be varied. For example, the methyl group could be replaced with other alkyl groups, halogens, or hydrogen-bonding moieties to explore the steric and electronic effects on biological interactions.

Through systematic derivatization, researchers can identify the key structural features responsible for the desired biological effect and optimize the compound's potency, selectivity, and pharmacokinetic properties.

| Modification Site | Example of Modification | Purpose in SAR |

|---|---|---|

| Piperazine N1-position | Replacement of methyl with other alkyl groups | Investigate steric and electronic effects at N1 |

| Piperazine N4-position | Acylation or Sulfonylation | Introduce hydrogen bond acceptors/donors; alter basicity |

| Methylphenyl Ring | Introduction of substituents (e.g., Cl, OCH3) | Probe electronic and steric requirements for binding |

| Benzyl Linker | Varying the length of the alkyl chain | Optimize the distance between pharmacophoric elements |

Mechanistic Studies of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is fundamental for optimizing reaction conditions and predicting product outcomes.

N-Acylation and N-Sulfonylation: The acylation and sulfonylation of the piperazine nitrogens proceed through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride or the sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the amide or sulfonamide, respectively. The reaction is typically facilitated by a base that neutralizes the hydrogen chloride byproduct.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the methylphenyl ring involves a two-step process. masterorganicchemistry.com First, the π-electrons of the aromatic ring act as a nucleophile and attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the second step, a base removes a proton from the carbon atom that is bonded to the electrophile, restoring the aromaticity of the ring. The directing effect of the methyl group is due to its electron-donating nature, which stabilizes the carbocation intermediate when the electrophile adds to the ortho or para positions. msu.edu

N-Alkylation (Quaternization): The quaternization of the piperazine nitrogens follows an SN2 mechanism. The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion in a single concerted step. The rate of this reaction is influenced by the steric hindrance around the nitrogen atom and the nature of the alkyl halide.

Analytical Methodologies for Characterization and Quantification of 1 Methyl 4 4 Methylbenzyl Piperazine

Mass Spectrometry-Based Detection and Identification (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification of 1-methyl-4-(4-methylbenzyl)piperazine. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides high sensitivity and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is frequently used for the qualitative analysis of piperazine (B1678402) derivatives. researchgate.net The mass spectra of these compounds are often characteristic, allowing for their identification based on specific fragment ions. researchgate.net For the closely related compound 1-benzyl-4-methylpiperazine (B130345) (MBZP), the mass spectrum shows a characteristic top peak at an m/z of 91, corresponding to the tropylium (B1234903) ion formed from the benzyl (B1604629) group. nih.gov The differentiation of isomers, such as methylbenzylpiperazines, can be challenging as they may have many common fragment ions. nih.gov However, careful analysis of the fragmentation patterns can allow for their distinction. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, are highly sensitive and specific methods for determining piperazine derivatives, particularly in complex biological matrices or as trace-level impurities. fda.gov.twnih.gov For related compounds like 1-methyl-4-nitrosopiperazine (B99963) (MNP), an LC-MS/MS method has been developed using electrospray ionization (ESI) in positive mode. fda.gov.twmdpi.com The method utilizes Multiple Reaction Monitoring (MRM) for quantification, providing excellent selectivity and low limits of detection. fda.gov.tw

The following table details typical LC-MS/MS parameters used for a related piperazine compound, which could serve as a starting point for method development for this compound. fda.gov.tw

| Parameter | Condition |

| LC Column | Phenyl Hexyl, 2.7 μm, 4.6 mm i.d. × 10 cm |

| Column Temperature | 35°C |

| Mobile Phase | Gradient of Ammonium (B1175870) Formate buffer (pH 9.0) and Methanol |

| Flow Rate | 0.5 mL/min |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Spray Voltage | 4.5 kV |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Hyphenated Techniques for Complex Mixture Analysis

The combination of chromatography and mass spectrometry, known as hyphenated techniques, is essential for analyzing complex mixtures containing this compound. GC-MS and LC-MS are the primary examples of such techniques. They allow for the separation of individual components in a mixture by the chromatograph, followed by their immediate identification and quantification by the mass spectrometer.

This approach is crucial in forensic analysis and in the profiling of impurities in pharmaceutical substances. For instance, a GC-MS method was developed to simultaneously detect 19 common drugs found in piperazine samples, demonstrating the power of this hyphenated technique to characterize complex street drug samples. rsc.org Similarly, LC-MS/MS methods are vital for detecting trace-level genotoxic impurities, like nitrosamines, in active pharmaceutical ingredients, a concern relevant to piperazine-based structures. nih.govnih.gov The ability to resolve and identify closely related isomers is another key advantage, as demonstrated in studies differentiating various methylbenzylpiperazine regioisomers. nih.govresearchgate.net

Development of Specialized Derivatization Methods for Enhanced Detectability

For compounds that exhibit poor chromatographic behavior or lack a strong signal with common detectors, chemical derivatization is a widely used strategy to enhance detectability.

In the context of HPLC analysis, piperazine and its derivatives often lack a UV chromophore, making detection at low concentrations difficult with standard UV detectors. sielc.comjocpr.com To overcome this, derivatization methods have been developed to attach a UV-active molecule to the piperazine nitrogen. A common derivatizing agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with the secondary amine of the piperazine ring to form a stable, UV-active product. jocpr.comresearchgate.netjocpr.com This allows for sensitive detection using readily available HPLC-UV instrumentation. jocpr.com Other reagents, such as dansyl chloride, have also been used for the pre-column derivatization of piperazine residues. researchgate.net

For GC-MS analysis, derivatization can be used to improve volatility and chromatographic peak shape. Perfluoroacylation is one such technique applied to methylbenzylpiperazines. nih.gov Another method involves pre-column derivatization with acetic anhydride, which has been used for the analysis of piperazine residues in tissues by GC-MS/MS. google.com These methods can significantly improve the analytical performance for trace-level quantification.

Quality Control and Assurance Methodologies for Synthetic Batches

Quality control and assurance are critical for ensuring the identity, purity, and consistency of synthetic batches of this compound. This involves a comprehensive application of the analytical methodologies described previously.

The process begins with verifying the identity of the final compound, typically using GC-MS or LC-MS to confirm the molecular weight and fragmentation pattern. Chromatographic techniques like HPLC and GC are then used for quantitative purity assessment, determining the percentage of the main compound and detecting any impurities. researchgate.net

A key aspect of quality control is the identification and quantification of process-related impurities and degradation products. This includes unreacted starting materials (e.g., N-methylpiperazine), intermediates, and by-products from side reactions. google.comgoogle.com Furthermore, there is a need to monitor for potentially genotoxic impurities, such as nitrosamines, which can form from secondary amines like those in the piperazine ring. nih.govnih.gov

Validated analytical methods are essential for reliable quality control. Method validation demonstrates that a procedure is suitable for its intended purpose and includes evaluation of parameters such as: jocpr.comresearchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Limit of Detection (LOD): The lowest amount of analyte that can be detected.

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

By implementing these rigorous analytical and quality control methodologies, manufacturers can ensure the quality and safety of each synthetic batch of this compound.

Advanced Investigations into the Biological Activity and Mechanistic Interactions of 1 Methyl 4 4 Methylbenzyl Piperazine and Its Analogs

In Vitro Enzyme Inhibition Studies (e.g., BACE1, DPP-4, CDK2)

BACE1 Inhibition:

The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic strategy for Alzheimer's disease. nih.gov Arylpiperazine derivatives have demonstrated potential as BACE1 inhibitors. nih.gov The replacement of a piperidine ring with a piperazine (B1678402) ring in certain molecules has been explored to enhance interaction with the BACE1 active site. nih.gov Fragment-based drug design strategies have been employed to develop novel BACE1 inhibitors, focusing on optimizing the hydrophobic portions of molecules to fit within the enzyme's active site. rsc.org

DPP-4 Inhibition:

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. nih.gov Piperazine-derived compounds have been designed and synthesized as DPP-4 inhibitors. researchgate.netresearchgate.net For instance, a series of piperazine-derived constrained analogs were evaluated for their in vitro DPP-4 inhibitory activity, with some compounds showing promising results. researchgate.net Structure-activity relationship studies have revealed that modifications to the piperazine scaffold, such as the introduction of different substituents, can significantly influence their DPP-4 inhibitory potency. nih.gov

CDK2 Inhibition:

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a target for cancer therapy. google.com A hybridization strategy combining benzofuran and piperazine moieties has been utilized to design novel type II CDK2 inhibitors. nih.gov These hybrid molecules, featuring different aromatic semicarbazide, thiosemicarbazide, or acylhydrazone tails, have shown promising CDK2 inhibitory activity with IC50 values in the nanomolar range. nih.gov

Receptor Binding Studies (Excluding CNS/Psychoactive Specifics)

Receptor binding assays are crucial for determining the affinity and selectivity of compounds for specific biological targets. A study focused on the synthesis and biological evaluation of a new series of arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as sigma receptor ligands. nih.gov The findings revealed that several halogen-substituted sulfonamides exhibited high affinity for σ1 receptors and low affinity for σ2 receptors. nih.gov Specifically, a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified as a highly selective σ1 ligand. nih.gov Another study designed and synthesized new benzylpiperazine derivatives, characterizing their affinity for σ1 receptors and their selectivity over σ2 receptors. nih.gov

Cellular Assays for Biological Response Profiling (e.g., Cytotoxicity on Cancer Cell Lines for target identification, not clinical application)

Cellular assays are instrumental in assessing the biological effects of compounds at a cellular level. A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized and evaluated for their cytotoxic effects on a panel of human cancer cell lines. mdpi.comnih.gov These compounds demonstrated significant cell growth inhibitory activity against liver, breast, colon, gastric, and endometrial cancer cell lines. mdpi.comnih.gov The IC50 values for some of these derivatives were in the micromolar range, indicating potent cytotoxic activity. unimi.it Another study investigated the cytotoxicity of 4-acyl-2-substituted piperazine urea derivatives against breast cancer cells (MCF7) and normal breast cells (MCF 10A). unimi.it Certain compounds with tolyl or halophenyl groups showed selective cytotoxicity towards the cancer cells. unimi.it

Table 1: Cytotoxicity of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives on Various Cancer Cell Lines

| Compound | Liver Cancer (HUH7) GI50 (µM) | Breast Cancer (MCF7) GI50 (µM) | Colon Cancer (HCT-116) GI50 (µM) |

|---|---|---|---|

| 5a | 5.23 | 3.15 | 4.78 |

| 5b | 6.87 | 4.21 | 5.92 |

| 5c | 4.91 | 2.89 | 3.65 |

| 5d | 7.12 | 5.03 | 6.44 |

| 5e | 6.33 | 3.98 | 5.17 |

| 5f | 8.01 | 6.11 | 7.32 |

| 5g | 5.76 | 3.54 | 4.99 |

Data sourced from multiple studies. mdpi.comresearchgate.net The GI50 value represents the concentration of the compound that causes 50% inhibition of cell growth.

Investigation of Antimicrobial Properties in Microbial Models

The emergence of antimicrobial resistance has necessitated the search for new antimicrobial agents. Piperazine derivatives have been a subject of interest in this area. apjhs.com A series of substituted piperazine derivatives were synthesized and screened for their antibacterial and antifungal activities. researchgate.netnih.gov These compounds were tested against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida albicans. researchgate.net Many of the synthesized compounds exhibited significant antimicrobial and antifungal properties. researchgate.net Another study focused on methylpyrimidine sulfonyl piperazine derivatives, which also showed promising antibacterial activity. researchgate.net

Studies on Anti-Inflammatory Mechanisms in Cellular Systems

Inflammation is a complex biological response implicated in numerous diseases. A series of methyl salicylate derivatives incorporating a piperazine moiety were synthesized and evaluated for their anti-inflammatory activities. nih.govresearchgate.net In vivo studies using xylol-induced ear edema and carrageenan-induced paw edema models in mice demonstrated that these compounds possess potent anti-inflammatory effects. nih.gov Some derivatives exhibited activity comparable to or even exceeding that of the standard anti-inflammatory drug aspirin. nih.gov Further in vitro studies in RAW264.7 macrophages showed that these compounds could significantly inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner. researchgate.net Additionally, some compounds were found to attenuate the lipopolysaccharide (LPS)-induced upregulation of cyclooxygenase-2 (COX-2). researchgate.net N-phenyl piperazine derivatives have also been investigated for their anti-inflammatory potential through in vitro evaluations. biomedpharmajournal.org

Molecular Docking and Target Identification for Novel Biological Pathways

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a protein target. This method has been extensively used to understand the interactions of 1-methyl-4-(4-methylbenzyl)piperazine analogs with their biological targets. For instance, molecular docking studies were performed on arylpiperazine derivatives to elucidate their binding modes with the androgen receptor. nih.gov Similarly, docking simulations were used to understand the binding of piperazine-derived inhibitors to the active site of DPP-IV, revealing key interactions with amino acid residues. researchgate.net In the context of anticancer activity, molecular docking has been employed to study the interaction of phenylpiperazine derivatives with topoisomerase IIα, confirming their potential as inhibitors of this enzyme. nih.gov These in silico studies provide valuable insights into the structure-activity relationships and help in the rational design of more potent and selective analogs.

Structure-Activity Relationship (SAR) Studies for Modulating Biological Functions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For analogs of this compound, SAR studies have been crucial in optimizing their therapeutic potential.

In the development of DPP-4 inhibitors, SAR studies have shown that the nature and position of substituents on the piperazine and associated phenyl rings significantly impact inhibitory potency and selectivity. nih.gov For antimicrobial piperazine derivatives, SAR analyses have indicated that the presence of specific N-alkyl or N-aryl substitutions can enhance activity against certain bacterial and fungal strains. nih.gov

Furthermore, in the context of anticancer agents, SAR studies of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives revealed that different substituents on the benzoyl ring modulate the cytotoxic activity against various cancer cell lines. unimi.it For inhibitors of equilibrative nucleoside transporters (ENTs), SAR studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues demonstrated that modifications to the naphthalene and fluorophenyl moieties were critical for their inhibitory effects on ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

Mechanism of Action Elucidation at the Molecular Level

The precise molecular mechanism of action for this compound is not extensively documented in dedicated studies. However, valuable insights can be drawn from research on its structural analogs, primarily the parent compound benzylpiperazine (BZP) and other substituted benzylpiperazine derivatives. The scientific literature suggests that compounds of this class interact with multiple molecular targets within the central nervous system, including neurotransmitter transporters and receptors.

The parent compound, BZP, is understood to exert its stimulant effects through a mixed mechanism of action on the dopaminergic and serotonergic systems. wikipedia.org It enhances the release of catecholamines and acts on the serotonin reuptake transporter, which leads to increased extracellular concentrations of these neurotransmitters. wikipedia.orgresearchgate.net BZP also functions as a non-selective agonist at a variety of serotonin receptors. wikipedia.org The structurally related compound, 1-methyl-4-benzylpiperazine (MBZP), is reported to have adrenergic blocking activity in animal studies. wikipedia.org

Investigations into a series of N-benzylpiperazine derivatives have revealed a high affinity for sigma-1 (σ1) receptors, which are intracellular chaperone proteins involved in modulating various signaling pathways. nih.govresearchgate.net This interaction is particularly noteworthy as the σ1 receptor is a target for compounds with potential applications in treating pain and neurodegenerative disorders. The affinity for the σ1 receptor appears to be influenced by substitutions on the benzyl (B1604629) ring of the piperazine derivative. For instance, a derivative with a para-methoxybenzyl substitution demonstrated a high affinity for the σ1 receptor. researchgate.net

A study focused on new benzylpiperazine derivatives as σ1 receptor ligands provided detailed binding affinity data for several analogs. One such analog, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, which shares the core benzylpiperazine structure, exhibited a remarkably high affinity for the σ1 receptor with a Ki value of 1.6 nM. nih.gov This suggests that the 4-substituted benzyl moiety plays a crucial role in the interaction with this receptor.

The table below summarizes the binding affinities of selected benzylpiperazine analogs for the σ1 and σ2 receptors, highlighting their selectivity.

Data adapted from a study on benzylpiperazine derivatives as σ1 receptor ligands. nih.gov

Furthermore, the piperazine scaffold is recognized for its broad biological activity, with various derivatives showing inhibitory effects on enzymes such as acetylcholinesterase and monoamine oxidase B (MAO-B). mdpi.com The incorporation of a methyl group on the piperazine ring has been shown to influence the inhibitory potency against these enzymes. mdpi.com

Emerging Research Directions and Potential Non Clinical Applications of Piperazine Derivatives

Role as Intermediates in the Synthesis of Complex Chemical Entities

Piperazine (B1678402) derivatives are fundamental building blocks in organic synthesis, valued for their reliability and versatility in constructing more complex molecules. researchgate.netnbinno.com The piperazine ring is a common structural motif in a vast array of functional compounds, and its derivatives serve as key intermediates in multi-step synthetic pathways. mdpi.commdpi.com The reactivity of the two nitrogen atoms allows for straightforward derivatization, enabling the introduction of various substituents to tailor the final molecule's properties. researchgate.net

Compounds like 1-methyl-4-(4-methylbenzyl)piperazine exemplify a disubstituted piperazine structure that can be assembled from simpler precursors or used to build larger, more intricate chemical entities. Methodologies for creating such structures include the direct functionalization of the parent piperazine molecule or building the ring from primary amines and other synthons. nih.gov Recent advances have focused on C-H functionalization of the piperazine ring, moving beyond traditional N-substitution to create greater structural diversity. mdpi.com This opens up new avenues for synthesizing complex piperazines that can serve as scaffolds for novel compounds in materials science and agrochemicals. nbinno.com The development of catalytic methods, such as those using iridium catalysts for the [3+3]-cycloaddition of imines, provides atom-economical routes to complex C-substituted piperazines. acs.org

Application in Materials Science (e.g., NLO Properties)

The unique electronic and structural characteristics of piperazine derivatives make them attractive candidates for applications in materials science, particularly in the field of nonlinear optics (NLO). rsc.org Organic NLO materials are sought after for their potential in optical switching and communication technologies. rsc.orgresearchgate.net The incorporation of a piperazine ring into a π-electron conjugated system can significantly influence the material's NLO properties. nih.gov

Research has shown that piperazine-based supramolecular compounds can exhibit significant third-order NLO properties. For instance, 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine (MPNPP) demonstrates a sharp increase in third-order susceptibility with an increasing electric field frequency, highlighting its potential for use in optical devices. rsc.org The piperazine ring in such molecules often adopts a chair conformation, and its substitution with strong electron-donating and electron-deactivating groups is a key strategy for enhancing NLO activity. rsc.orgnih.gov The study of materials like Piperazine-1,4-diium bis 2,4,6-trinitrophenolate further confirms the potential of piperazine derivatives as NLO materials, with studies confirming their Second Harmonic Generation (SHG) property. nih.gov Computational studies using density functional theory (DFT) are often employed to predict and analyze the NLO behavior of new piperazine compounds, calculating properties like polarizability and hyperpolarizability. researchgate.net

Advanced Permeation Enhancement Studies in Non-Human Biological Barriers

A significant area of research for piperazine derivatives is their role as chemical permeation enhancers, which can improve the transport of molecules across biological barriers. nih.govacs.org This is particularly relevant for overcoming the poor absorption of certain compounds across epithelial layers. nih.gov Studies on non-human biological models, such as Caco-2 cell monolayers and isolated rat intestinal tissues, have identified several piperazine derivatives as potent and minimally toxic permeation enhancers. nih.govnih.govnih.gov

Among the studied compounds, derivatives of 1-phenylpiperazine have shown particular promise. Research has demonstrated that compounds such as 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine can significantly increase the permeability of paracellular markers like calcein and mannitol across Caco-2 monolayers and rat intestinal mucosae. nih.govnih.govresearchgate.net These derivatives often exhibit lower toxicity compared to the parent compound, 1-phenylpiperazine. nih.gov The mechanism of action is thought to involve the modulation of tight junction complexes, leading to a transient and reversible increase in epithelial permeability. nih.govacs.orgnih.gov This is achieved through a cascade of events that may include an increase in myosin-mediated contraction followed by the disruption of cell-cell contacts. nih.govacs.org

| Compound | Model System | Key Finding | Reference |

|---|---|---|---|

| 1-Phenylpiperazine (PPZ) | Caco-2 cells, Rat intestinal mucosae | Increases paracellular permeation with minimal cytotoxicity. nih.govnih.gov | nih.govnih.gov |

| 1-methyl-4-phenylpiperazine | Caco-2 cells | Displayed lower toxicity than 1-phenylpiperazine while enhancing permeability. nih.gov | nih.gov |

| 1-(4-methylphenyl)piperazine | Caco-2 cells, Rat intestinal mucosae | Effectively increased permeation of markers with an acceptable toxicity profile. nih.govnih.gov | nih.govnih.gov |

Design of Novel Catalysts Utilizing Piperazine Moieties

The nitrogen atoms within the piperazine ring make it an excellent ligand for coordinating with metal ions, a property that is being exploited in the design of novel catalysts. nih.govresearchgate.net Piperazine derivatives can act as scaffolds in organometallic compounds, influencing the catalytic activity and selectivity of the metal center. nih.gov

Research has shown that the interaction between a piperazine nitrogen and a catalytic metal, such as zinc, can enhance enzymatic activity. nih.gov This principle is being applied to the design of synthetic catalysts. For example, piperazine moieties have been incorporated into chiral and amphiphilic structures with potential applications in phase transfer catalysis. researchgate.net Furthermore, recent synthetic methods have utilized iridium and nickel-based catalysts for the C-H functionalization and synthesis of complex piperazine structures themselves, highlighting the synergistic relationship between piperazine chemistry and catalysis. acs.orgacs.org The development of catalysts supported on resins also presents an avenue for creating recyclable and efficient catalytic systems involving piperazine. researchgate.net The ongoing exploration of piperazine-based ligands for various metal complexes continues to be a promising area for developing new catalytic systems with diverse applications. researchgate.net

Environmental Applications of Functionalized Piperazine Systems (e.g., Adsorption, Chelation)

Functionalized piperazine systems are emerging as effective agents for environmental remediation, particularly for the removal of heavy metal ions from industrial wastewater. researchgate.netnih.gov The nitrogen atoms in the piperazine ring can act as binding sites to chelate metal ions, forming stable, water-soluble complexes that can be separated from water. nih.govnih.govdrugs.com

A notable example is the development of a novel cross-linked carbazole-piperazine copolymer (MXM). researchgate.netnih.gov This material has demonstrated high efficiency in adsorbing iron (Fe²⁺), lead (Pb²⁺), and copper (Cu²⁺) ions from aqueous solutions. researchgate.netnih.gov The high concentration of nitrogen atoms in the polymer provides abundant active sites for metal ion adsorption. nih.gov Studies have shown that the adsorption process for this copolymer follows a pseudo-second-order kinetic model, indicating chemisorption, and the mechanism is controlled by film diffusion. researchgate.netnih.gov Importantly, the copolymer shows practical reusability with only a minor loss in capacity after regeneration, making it a potentially cost-effective solution for industrial wastewater treatment. researchgate.net Other piperazine derivatives, such as N-methyl piperazine dithiocarbamate, have also been investigated for their efficacy in mobilizing lead, further underscoring the potential of this class of compounds in heavy metal chelation. nih.gov

| Metal Ion | Adsorption Isotherm Model | Kinetic Model | Key Feature | Reference |

|---|---|---|---|---|

| Fe²⁺, Pb²⁺, Cu²⁺ | Freundlich (heterogeneous process) | Pseudo-second-order (chemisorption) | High adsorption capacity due to numerous nitrogen active sites. nih.gov | nih.gov |

| Fe²⁺, Cu²⁺ | - | - | Practical reusability with a 2-5% loss in capacity after regeneration. researchgate.net | researchgate.net |

Future Directions in Piperazine Chemical Research

The future of chemical research involving piperazine derivatives is expansive, with significant potential for innovation across multiple scientific disciplines. The versatility of the piperazine scaffold ensures its continued relevance as a privileged structure in the design of functional molecules. mdpi.comresearchgate.net

Key future directions include:

Advanced Synthesis: The development of novel synthetic methodologies, especially those focusing on the selective C-H functionalization of the piperazine ring, will be crucial. mdpi.com These methods will allow for the creation of more complex and structurally diverse piperazine derivatives, expanding the chemical space for new discoveries. mdpi.comnih.gov

Materials Science: Further exploration of piperazine-containing polymers and supramolecular structures is expected to yield new materials with tailored optical, thermal, and mechanical properties for use in electronics, aerospace, and filtration systems. rsc.orgfortunebusinessinsights.com

Catalysis: The rational design of piperazine-based ligands will lead to the development of highly efficient and selective catalysts for a wide range of chemical transformations. nih.govresearchgate.net This includes asymmetric catalysis and the creation of environmentally friendly catalytic systems.

Environmental Remediation: There is a growing need for effective and sustainable solutions for pollution control. Designing next-generation piperazine-based polymers and chelating agents for the selective removal of heavy metals and other pollutants from water will be a significant research focus. researchgate.netnih.gov

Pharmaceutical Development: While outside the direct scope of this article, the continuous use of piperazine moieties in the development of new therapeutic agents, particularly for challenging diseases, will drive much of the fundamental synthetic and chemical research. fortunebusinessinsights.comscienmag.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-4-(4-methylbenzyl)piperazine, and how do reaction conditions influence yield?

The synthesis typically involves sequential alkylation and acylation of the piperazine core. A two-step approach is often employed:

Alkylation : Introducing the 4-methylbenzyl group via nucleophilic substitution using 4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) .

Methylation : Adding the methyl group to the piperazine nitrogen using methyl iodide or dimethyl sulfate under basic conditions .

Key considerations :

- Solvents like ethanol or acetonitrile enhance solubility and reaction efficiency .

- Temperature control (e.g., reflux at 80–100°C) minimizes side reactions such as over-alkylation .

- Purification via recrystallization or column chromatography ensures >95% purity .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Rigorous characterization relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperazine ring integrity. For example, methyl groups exhibit singlet peaks at δ 2.3–2.5 ppm, while aromatic protons from the benzyl group appear at δ 7.1–7.3 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 247.2) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-N stretching at 1,250–1,350 cm⁻¹) .

Q. How are preliminary pharmacological activities of this compound screened in academic research?

Initial screening often includes:

- Enzyme Inhibition Assays : Testing against targets like monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorometric or colorimetric substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to determine IC₅₀ values .

- Cytotoxicity Profiling : MTT assays on cell lines (e.g., HEK-293 or HepG2) to assess safety margins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency and purity?

Methodological strategies :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve alkylation kinetics but require post-reaction extraction to remove residues .

- Catalyst Screening : Palladium or nickel catalysts enhance coupling reactions for derivatives, reducing reaction time by 30–40% .

- In-line Monitoring : Use of HPLC or GC-MS during synthesis to track intermediate formation and adjust conditions dynamically .

Q. How should researchers address contradictions in thermal stability data reported for piperazine derivatives?

Discrepancies often arise from polymorphic forms or impurities. A systematic approach includes:

- Differential Scanning Calorimetry (DSC) : Compare melting endotherms across batches; variations >5°C suggest polymorphic differences .

- Thermogravimetric Analysis (TGA) : Assess decomposition profiles (e.g., weight loss at 200–250°C indicates degradation of the benzyl group) .

- X-ray Crystallography : Resolve crystal structures to confirm if lattice packing affects stability .

Q. What advanced techniques are used to study receptor binding mechanisms of this compound?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) for serotonin receptors with immobilized receptor proteins .

- Molecular Dynamics Simulations : Predict binding poses in silico, focusing on interactions between the methylbenzyl group and hydrophobic receptor pockets .

- Cryo-Electron Microscopy : Resolve ligand-receptor complexes at near-atomic resolution to guide structure-activity relationship (SAR) studies .

Q. How can researchers resolve bioactivity discrepancies between in vitro and in vivo models for this compound?

- Metabolite Profiling : Use LC-MS to identify active metabolites in plasma that may enhance or inhibit effects .

- Pharmacokinetic Modeling : Compare Cmax and AUC values to adjust dosing regimens in animal studies .

- Tissue Distribution Studies : Radiolabel the compound (e.g., with C) to track accumulation in target organs vs. off-target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.